1-Bromo-3-chloro-2-vinylbenzene
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Overview
Description
1-Bromo-3-chloro-2-vinylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with bromine, chlorine, and a vinyl group
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-chloro-2-vinylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :
- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction .
Pharmacokinetics
The compound’s electrophilicity and nucleophilicity indices allow their classification as moderate electrophiles and strong nucleophiles , which may influence its ADME properties.
Result of Action
The result of the compound’s action is a substituted benzene ring . The substitution occurs at the site where the electrophile attacked the benzene ring .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of other substituents on the benzene ring can affect the directing effects of the electrophilic aromatic substitution . Additionally, the compound’s reactivity may be influenced by the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-vinylbenzene can be synthesized through several methods. One common approach involves the electrophilic substitution of 3-chlorophenyltrimethylgermanium with bromine . This reaction typically requires a catalyst and is carried out under controlled conditions to ensure the selective substitution of the bromine atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-2-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or chlorine atoms are replaced by other electrophiles.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield ethyl-substituted derivatives.
Addition Reactions: The vinyl group can participate in addition reactions with halogens, hydrogen halides, and other reagents.
Common Reagents and Conditions:
Bromine and Chlorine: Used in electrophilic substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Benzene Derivatives: Resulting from electrophilic aromatic substitution.
Aldehydes and Carboxylic Acids: From oxidation of the vinyl group.
Ethyl-Substituted Compounds: From reduction of the vinyl group.
Scientific Research Applications
1-Bromo-3-chloro-2-vinylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Materials Science: Used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: Employed in studies to understand its interactions with biological molecules and potential therapeutic effects.
Comparison with Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Chloro-2-vinylbenzene
Comparison: 1-Bromo-3-chloro-2-vinylbenzene is unique due to the presence of both bromine and chlorine atoms along with a vinyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to its analogs. For instance, the position of the substituents affects the compound’s reactivity in electrophilic aromatic substitution and addition reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-chloro-2-ethenylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULMJTAEUTXKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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